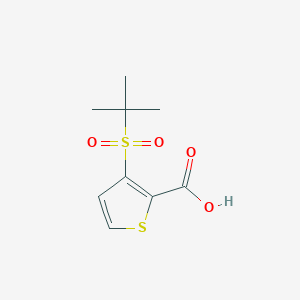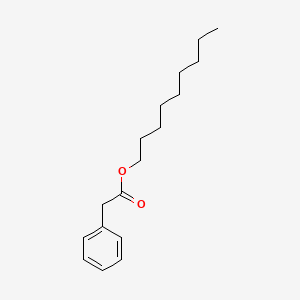
Flotrenizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flotrenizine: is a chemical compound with the molecular formula C₃₁H₃₈F₂N₂O and a molecular weight of 492.64 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Flotrenizine can be synthesized through a series of chemical reactions involving the use of specific reagents and conditions. The synthesis typically involves the reaction of 4-(bis(4-fluorophenyl)methyl)-1-piperazinebutanoic acid with appropriate reagents under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This may include optimizing reaction conditions, using larger reactors, and ensuring the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Flotrenizine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens, alkyl groups, or other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated derivatives , while reduction may produce hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
Flotrenizine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Flotrenizine involves its interaction with specific molecular targets and pathways. It is known to act as a calcium channel blocker , inhibiting the influx of calcium ions into cells. This action can affect various cellular processes, including muscle contraction, neurotransmitter release, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Flunarizine: A calcium channel blocker with similar properties and applications.
Fluoxetine: An antidepressant with different mechanisms of action but some overlapping therapeutic uses.
Fluorinated Graphene: A fluorinated compound with unique properties and applications in materials science.
Uniqueness of Flotrenizine: this compound stands out due to its specific chemical structure and its ability to interact with calcium channels. This unique property makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
82190-92-9 |
|---|---|
Molekularformel |
C31H38F2N2O |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(4-tert-butylphenyl)butan-1-ol |
InChI |
InChI=1S/C31H38F2N2O/c1-31(2,3)26-12-6-23(7-13-26)29(36)5-4-18-34-19-21-35(22-20-34)30(24-8-14-27(32)15-9-24)25-10-16-28(33)17-11-25/h6-17,29-30,36H,4-5,18-22H2,1-3H3 |
InChI-Schlüssel |
DWUQCHRDSFIOAG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-](/img/structure/B1617706.png)
![2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1617708.png)


![1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1617712.png)
![6-Bromo-benzo[cd]indol-2(1h)-one](/img/structure/B1617713.png)
![2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide](/img/structure/B1617714.png)


![2-Mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B1617719.png)


